4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4,7-dimethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-19-11-5-6-12(20-2)14-13(11)18-15(21-14)17-9-10-4-3-7-16-8-10/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHXZSDELLIGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine typically follows these key stages:
- Formation of the benzothiazole core with methoxy substitutions at the 4 and 7 positions.
- Introduction of the 2-amine group on the benzothiazole ring.
- N-substitution at the 2-amine position with a pyridin-3-ylmethyl group.
This synthetic route often involves condensation, bromination, and nucleophilic substitution reactions under controlled conditions.
Preparation of 4,7-Dimethoxybenzothiazole Core
The benzothiazole ring system is synthesized starting from appropriately substituted phenylene derivatives. According to a recent study on benzothiazole derivatives with methoxy substituents, the 4,7-dimethoxy substitution pattern can be achieved by methylation of hydroxy groups on the phenylene precursor followed by ring closure to the benzothiazole:
Methylation: The dihydroxyphenylene intermediate is treated with methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide at low temperature, yielding 4,7-dimethoxy-substituted phenylene diethanone in high yield (~87%).
Bromination: The dimethoxy phenylene diethanone is then brominated using bromine in acetic acid at 50 °C to introduce bromo substituents necessary for subsequent cyclization, yielding 1,1'-(4,6-dimethoxy-1,3-phenylene)-bis(2-bromoethanone).
Formation of Benzothiazole Ring and 2-Amino Substitution
The key step involves the reaction of the bromoacetylated intermediate with thiourea or substituted thioureas to form the thiazole ring of benzothiazole derivatives:
Cyclization with Thiourea: The bromoacetylated intermediate reacts with thiourea derivatives in ethanol, either under conventional reflux or microwave irradiation, to form the benzothiazole ring with the 2-amine functionality. Microwave-assisted synthesis notably reduces reaction times from hours to minutes and improves yields (up to 91%).
Optimization of Solvent and Conditions: Ethanol is the preferred solvent for this reaction, as it provides the highest yields under both conventional and microwave conditions. Other solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and tetrahydrofuran result in lower yields.
N-Substitution with Pyridin-3-ylmethyl Group
The final step involves the substitution of the 2-amino group on the benzothiazole ring with a pyridin-3-ylmethyl moiety:
N-Alkylation: The 2-amino benzothiazole derivative is reacted with pyridin-3-ylmethyl halides or equivalents under nucleophilic substitution conditions. This can be achieved using base catalysis in solvents such as ethanol or dimethylformamide, often under reflux or microwave irradiation to enhance reaction rates and yields.
Purification: The resulting this compound is purified by column chromatography using alumina or silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures) to afford the pure compound.
Comparative Analysis of Conventional vs Microwave-Assisted Synthesis
| Parameter | Conventional Heating Method | Microwave Irradiation Method |
|---|---|---|
| Reaction Time | 5–8 hours | 8–20 minutes |
| Yield | 81–85% | 91–92% |
| Solvent | Ethanol | Ethanol |
| Energy Efficiency | Lower | Higher |
| Purification | Column chromatography | Column chromatography |
Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and improved yields without compromising product purity.
Representative Experimental Procedure
Starting Material Preparation: 1,1'-(4,6-dihydroxy-1,3-phenylene)diethanone is methylated with methyl iodide and potassium carbonate in N,N-dimethylformamide at 0 °C to yield the dimethoxy derivative.
Bromination: The dimethoxy diethanone is brominated with bromine in acetic acid at 50 °C for 15 minutes to produce the bromoacetylated intermediate.
Cyclization: The bromoacetylated intermediate is reacted with thiourea or substituted thiourea derivatives in ethanol under microwave irradiation (180 W) for 8–20 minutes to form the benzothiazole 2-amine core.
N-Alkylation: The 2-amine benzothiazole is treated with pyridin-3-ylmethyl halide in ethanol with a base (e.g., potassium carbonate) under reflux or microwave conditions to afford the target compound.
Purification: The crude product is purified via column chromatography using 30–40% ethyl acetate/hexane as eluent.
Summary Table of Key Reaction Steps
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Methylation | Dihydroxyphenylene diethanone + methyl iodide | K2CO3, DMF, 0 °C, 16 h | 87 | Introduces 4,7-dimethoxy groups |
| Bromination | Dimethoxy diethanone + Br2 | Acetic acid, 50 °C, 15 min | 71 | Prepares bromoacetyl intermediate |
| Cyclization (benzothiazole) | Bromoacetyl intermediate + thiourea | Ethanol, reflux or microwave | 81–91 | Microwave reduces time, improves yield |
| N-Alkylation | 2-Aminobenzothiazole + pyridin-3-ylmethyl halide | Ethanol, base, reflux or microwave | Variable | Final substitution step |
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxy and pyridin-3-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated pyridin-3-ylmethyl derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzo[d]thiazole derivatives.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to 4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This compound's specific structure may enhance its interaction with molecular targets involved in cancer pathways .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular functions. The presence of the pyridine moiety is believed to enhance its bioactivity, making it a candidate for further development into antimicrobial agents .
3. Neuroprotective Effects
Recent studies suggest that benzothiazole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
Biological Studies
1. Mechanistic Studies
Investigations into the mechanisms of action of this compound have revealed its potential role as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. This includes targeting kinases and other proteins critical for cellular signaling pathways .
2. Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. Variations in the substituents on the benzothiazole ring or the pyridine nitrogen can lead to significant changes in potency and selectivity against different biological targets .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to facilitate charge transport makes it a candidate for enhancing device efficiency .
2. Photovoltaic Systems
The integration of this compound into photovoltaic systems could improve energy conversion efficiencies owing to its favorable light absorption properties and charge mobility characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 4,7-Dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Key Observations:
Positional Isomerism :
- The pyridin-3-ylmethyl substituent in the target compound distinguishes it from isomers like the pyridin-2-ylmethyl and pyridin-4-ylmethyl analogs, which share the same molecular formula but differ in substitution patterns on the pyridine ring . These positional changes may influence solubility, binding affinity, or metabolic stability.
Methoxy Group Effects :
- The 4,7-dimethoxy substitution on the benzothiazole core contrasts with the 6-methoxy derivative (e.g., 6-Methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine), which lacks the 4-OCH₃ group. This difference could alter electronic properties and biological activity, as methoxy groups modulate lipophilicity and hydrogen-bonding capacity .
Biological Activity
4,7-Dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine (CAS: 1105192-32-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C15H15N3O2S, with a molecular weight of 301.37 g/mol. The compound features a benzothiazole ring system substituted with methoxy and pyridine moieties, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1105192-32-2 |
| Molecular Formula | C15H15N3O2S |
| Molecular Weight | 301.37 g/mol |
| Purity | 95% |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, modifications in the thiazole ring enhance activity against resistant strains, suggesting a potential application in treating infections caused by multidrug-resistant organisms .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and modulation of mitochondrial pathways . The structure of this compound suggests it may share these properties due to the presence of the benzothiazole moiety.
Antimalarial Activity
A series of thiazole analogs have been tested for antimalarial activity against Plasmodium falciparum. The SAR studies revealed that specific substitutions on the thiazole ring significantly affect potency. Compounds with electron-withdrawing groups at certain positions exhibited enhanced efficacy against malaria parasites . Given its structural similarities, this compound may also exhibit antimalarial properties.
Case Studies
- Antibacterial Efficacy : A study reported that thiazole derivatives showed promising results against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial cell membranes and enzymatic pathways .
- Cytotoxicity Assays : In vitro assays conducted on different cancer cell lines demonstrated that thiazole-based compounds could significantly reduce cell viability. The IC50 values for these compounds were comparable to established chemotherapeutics, indicating their potential as anticancer agents .
- Mechanistic Studies : Research utilizing molecular dynamics simulations revealed that thiazole derivatives interact with target proteins primarily through hydrophobic interactions, which is crucial for their biological efficacy. This suggests that modifications in the chemical structure could enhance binding affinity and specificity .
Q & A
Q. What are the standard synthetic protocols for preparing 4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine?
The compound is synthesized via coupling reactions between benzo[d]thiazol-2-amine precursors and pyridin-3-ylmethylamine derivatives. Key steps include:
- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones under reflux conditions (e.g., ethanol or dioxane at 80–100°C) .
- Functionalization : Methoxy groups at positions 4 and 7 are introduced via nucleophilic substitution or protecting-group strategies .
- Amine coupling : Reaction of the thiazole core with pyridin-3-ylmethylamine using coupling agents like EDCI/HOBt in DMF . Yields typically range from 6–39%, with purity verified by HPLC (>98%) and structural confirmation via H/C NMR .
Q. How is the molecular structure of this compound confirmed experimentally?
- NMR spectroscopy : H NMR confirms methoxy protons (δ 3.8–4.0 ppm) and pyridylmethylamine protons (δ 4.5–4.7 ppm). C NMR identifies carbonyl carbons (δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 372.12) .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or substituent positioning, as seen in analogous thiazole derivatives .
Q. What preliminary biological screening methods are recommended for this compound?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Testing against kinases or phosphodiesterases using fluorescence-based assays (e.g., PDE4B inhibition at IC < 10 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can synthetic yields be optimized, and how are side products managed?
- Solvent optimization : Replacing polar aprotic solvents (DMF) with ionic liquids or THF can reduce side reactions like over-alkylation .
- Catalysis : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency for pyridylmethylamine attachment .
- Purification : Use of preparative HPLC or silica gel chromatography to isolate the target compound from byproducts (e.g., unreacted amine or dimerized species) .
Q. What computational strategies predict the compound’s bioactivity and target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like PDE4B or EGFR kinase. For example, pyridylmethylamine forms hydrogen bonds with Asp318 in PDE4B .
- QSAR models : Correlate substituent effects (e.g., methoxy vs. chloro groups) with antimicrobial IC values using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vivo testing .
Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
- Substituent variation : Compare bioactivity of analogues with altered methoxy positions (e.g., 4,5- vs. 4,7-dimethoxy) or pyridyl replacements (e.g., phenyl, thiazole) .
- Key findings :
| Substituent | Antimicrobial IC (µM) | PDE4B Inhibition (%) |
|---|---|---|
| 4,7-Dimethoxy | 12.5 | 85 |
| 4-Chloro-7-methoxy | 8.7 | 92 |
| Pyridyl → Phenyl | >50 | 45 |
| Data adapted from . |
Q. What techniques resolve contradictions in spectral or bioactivity data?
- Spectral discrepancies : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping pyridyl and thiazole protons .
- Bioactivity outliers : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) and validate via orthogonal methods (e.g., SPR for binding affinity) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
